JWH 116

Übersicht

Beschreibung

Es ist das Indol-2-Ethyl-Derivat der verwandten Verbindung JWH 018 . Synthetische Cannabinoide wie JWH 116 sind so konzipiert, dass sie die Wirkungen natürlich vorkommender Cannabinoide nachahmen, die in der Cannabispflanze vorkommen. Diese Verbindungen wurden umfassend auf ihre potenziellen therapeutischen Anwendungen und ihre Rolle in der forensischen und toxikologischen Forschung untersucht .

Vorbereitungsmethoden

Die Synthese von JWH 116 umfasst mehrere Schritte, beginnend mit der Herstellung des Indolkern. Der Indolkern wird dann mit einer Pentylkette am Stickstoffatom alkyliert. Der letzte Schritt beinhaltet die Addition einer Naphthalenylmethanongruppe an den Indolkern . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern. Industrielle Produktionsmethoden für this compound ähneln denen, die für andere synthetische Cannabinoide verwendet werden, und umfassen die großtechnische chemische Synthese in kontrollierten Umgebungen, um Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

JWH 116 durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln, um Halogenatome in das Molekül einzuführen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber sie beinhalten im Allgemeinen Modifikationen der Indol- oder Naphthalenylmethanongruppen .

Wissenschaftliche Forschungsanwendungen

In der Chemie wird es als Referenzstandard zur Identifizierung und Quantifizierung synthetischer Cannabinoide in forensischen und toxikologischen Analysen verwendet . In der Biologie wird JWH 116 verwendet, um die Auswirkungen synthetischer Cannabinoide auf Cannabinoidrezeptoren und ihre potenziellen therapeutischen Anwendungen zu untersuchen . In der Medizin konzentrierte sich die Forschung an this compound auf seine mögliche Verwendung als Analgetikum und entzündungshemmendes Mittel . In der Industrie wird this compound bei der Entwicklung neuer synthetischer Cannabinoide und verwandter Verbindungen verwendet .

Wirkmechanismus

JWH 116 entfaltet seine Wirkungen, indem es an Cannabinoidrezeptoren bindet, insbesondere an den CB1-Rezeptor . Die Bindungsaffinität von this compound für den CB1-Rezeptor wird mit etwa 52 Nanomolar angegeben . Nach Bindung an den Rezeptor aktiviert this compound intrazelluläre Signalwege, die verschiedene physiologische Prozesse modulieren, darunter Schmerzempfindung, Entzündungen und Stimmung . Die genauen molekularen Ziele und Pfade, die an der Wirkung von this compound beteiligt sind, werden noch untersucht, aber es ist bekannt, dass es mit dem Endocannabinoid-System interagiert, das eine entscheidende Rolle bei der Aufrechterhaltung der Homöostase im Körper spielt .

Vergleich Mit ähnlichen Verbindungen

JWH 116 ähnelt anderen synthetischen Cannabinoiden wie JWH 018, JWH 081 und JWH 250 . Diese Verbindungen haben eine gemeinsame Indol- oder Naphthoylindol-Kernstruktur und zeigen ähnliche Bindungsaffinitäten für Cannabinoidrezeptoren . this compound ist einzigartig in seiner spezifischen chemischen Struktur, die eine Ethylgruppe am Indolstickstoffatom enthält . Diese Strukturmodifikation kann seine Bindungsaffinität und pharmakologischen Wirkungen im Vergleich zu anderen synthetischen Cannabinoiden beeinflussen . Die ähnlichen Verbindungen umfassen:

- JWH 018

- JWH 081

- JWH 250

Die einzigartige Struktur und Bindungseigenschaften von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

JWH-116 is a synthetic cannabinoid that has garnered attention for its selective binding to cannabinoid receptors, particularly the CB1 receptor. This compound is part of a broader class of synthetic cannabinoids known for their diverse pharmacological effects, which can include modulation of cell proliferation, pain relief, and potential therapeutic applications in various medical conditions. This article reviews the biological activity of JWH-116, summarizing key research findings, pharmacological properties, and potential implications for therapeutic use.

Binding Affinity and Selectivity

JWH-116 is characterized by its high affinity for the CB1 receptor, which is implicated in various physiological processes including appetite regulation, pain sensation, and mood. The selectivity of JWH-116 for CB1 over CB2 receptors is significant, as it minimizes the psychotropic effects commonly associated with cannabinoid use.

| Property | Value |

|---|---|

| Receptor | CB1 |

| Binding Affinity | High |

| Selectivity | Higher for CB1 than CB2 |

JWH-116 acts as an agonist at the CB1 receptor, leading to a cascade of intracellular signaling pathways. This activation can influence neurotransmitter release and modulate various physiological responses. Research indicates that JWH-116 can inhibit cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties.

Anti-Cancer Effects

Studies have demonstrated that JWH-116 may inhibit cell proliferation in cancerous cells. This compound's ability to induce apoptosis (programmed cell death) in tumor cells positions it as a candidate for further investigation in cancer therapy.

Pain Relief

The analgesic properties of JWH-116 have been explored in preclinical models. Its action on the CB1 receptor may contribute to pain relief without the adverse effects associated with traditional opioids.

Neuroprotective Effects

Emerging evidence suggests that JWH-116 may exhibit neuroprotective effects in models of neurodegenerative diseases. Its role in modulating inflammation and oxidative stress could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis.

In Vitro Studies

A study examining the effects of JWH-116 on human cancer cell lines revealed significant inhibition of cell growth. The results indicated that JWH-116 could induce apoptosis through mechanisms involving the activation of specific signaling pathways related to cell cycle regulation.

Animal Models

Research utilizing rodent models has shown that administration of JWH-116 leads to significant reductions in pain responses. These findings support the hypothesis that synthetic cannabinoids can serve as effective analgesics without the psychotropic side effects typically associated with cannabis.

Clinical Implications

While extensive research is still needed, preliminary studies suggest that JWH-116 could have therapeutic applications in managing chronic pain, inflammation, and possibly cancer treatment. However, thorough clinical trials are necessary to establish safety profiles and efficacy.

Summary of Key Research Findings

| Study | Findings |

|---|---|

| In vitro cancer study | Inhibition of cell proliferation; induction of apoptosis |

| Animal pain model | Significant reduction in pain responses |

| Neuroprotection research | Potential benefits in neurodegenerative disease models |

Eigenschaften

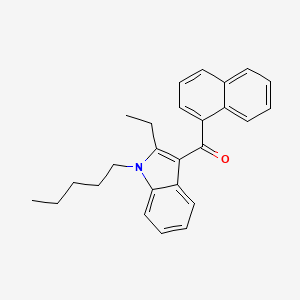

IUPAC Name |

(2-ethyl-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-10-18-27-23(4-2)25(22-15-8-9-17-24(22)27)26(28)21-16-11-13-19-12-6-7-14-20(19)21/h6-9,11-17H,3-5,10,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHPTHKEKSWGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C1CC)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210966 | |

| Record name | JWH-116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619294-64-3 | |

| Record name | (2-Ethyl-1-pentyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-116 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-116 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKP962UAI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.